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molecular formula C8H4BrF3O B8700072 4-(Trifluoromethyl)benzoyl bromide CAS No. 112812-10-9

4-(Trifluoromethyl)benzoyl bromide

Cat. No. B8700072
M. Wt: 253.02 g/mol
InChI Key: QGWYGNFKMBIREP-UHFFFAOYSA-N
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Patent
US04968852

Procedure details

In a 50 ml glass reactor, 30 g of 4-trifluoromethylbenzoic acid and 14.5 g of phosphorus tribromide were reacted at 155° C. for 3 hr. After that the reaction liquid was distilled under reduced pressure to obtain 23 g of 4-trifluoromethylbenzoyl bromide having a boiling point of 88°-89° C. at 18 mmHg. The yield in this reaction was 58%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.P(Br)(Br)[Br:15]>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([Br:15])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)O)C=C1)(F)F
Name
Quantity
14.5 g
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that the reaction liquid
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C(=O)Br)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 169.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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